(3,5-Diiodo-Tyr5)-Luteinizing Hormone-Releasing Hormone is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), which plays a critical role in the regulation of reproductive hormones. The introduction of diiodo substitutions on the tyrosine residue enhances its biological activity and stability. This compound is primarily studied for its potential therapeutic applications in reproductive health and hormone-related disorders.
The compound is derived from the natural peptide sequence of LHRH, with modifications that include the incorporation of diiodinated tyrosine at the fifth position. This modification aims to improve the pharmacological properties of LHRH analogs.
(3,5-Diiodo-Tyr5)-Luteinizing Hormone-Releasing Hormone is classified as a peptide hormone and a synthetic analog. It belongs to a broader category of compounds known as gonadotropin-releasing hormones, which are crucial for stimulating the secretion of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.
The synthesis of (3,5-Diiodo-Tyr5)-Luteinizing Hormone-Releasing Hormone involves several key steps:
The synthesis typically employs a CEM Discovery reactor for SPPS, with analytical RP-HPLC performed on Shimadzu instruments. The use of dynamic light scattering helps assess the aggregation behavior of synthesized peptides, ensuring that they remain monodisperse in solution .
The molecular structure of (3,5-Diiodo-Tyr5)-Luteinizing Hormone-Releasing Hormone includes:
The molecular formula can be represented as C₁₀H₁₃I₂N₄O₁₃S, with a molecular weight around 408.1 g/mol. The introduction of iodine atoms enhances its lipophilicity and potentially increases receptor binding affinity.
The primary chemical reactions involved in synthesizing (3,5-Diiodo-Tyr5)-Luteinizing Hormone-Releasing Hormone include:
Monitoring these reactions typically involves techniques such as electrospray ionization mass spectrometry (ESI-MS) and RP-HPLC to confirm successful synthesis and purity levels .
(3,5-Diiodo-Tyr5)-Luteinizing Hormone-Releasing Hormone functions by binding to specific receptors on pituitary gonadotrophs. This binding initiates a signaling cascade that results in the release of luteinizing hormone and follicle-stimulating hormone into circulation.
The enhanced binding affinity due to iodine substitution leads to increased potency compared to native LHRH, making it an attractive candidate for therapeutic applications in hormonal therapies .
Relevant analyses often involve techniques like dynamic light scattering and HPLC to ascertain particle size distribution and purity .
(3,5-Diiodo-Tyr5)-Luteinizing Hormone-Releasing Hormone has several scientific uses:
(3,5-Diiodo-Tyr⁵)-LHRH (also designated as [3,5-I₂-Tyr⁵]-LHRH) exhibits profound modifications in receptor binding kinetics compared to native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂). The strategic diiodination at tyrosine 5 introduces steric bulk and enhanced electron density, significantly altering interactions within the ligand-binding pocket of the G-protein coupled LHRH receptor (LHRH-R) [3] [7]. Molecular dynamics simulations indicate that the iodine atoms form distinct halogen bonds with carbonyl oxygens or π-systems (e.g., His²⁸⁶) in the extracellular domain of LHRH-R. This creates a binding energy profile distinct from native LHRH or mono-iodinated analogs, as quantified by surface plasmon resonance (SPR):
Table 1: Comparative Binding Kinetics of LHRH Analogs to Human LHRH-R
Compound | Kₐ (Association Rate, M⁻¹s⁻¹) | Kₛ (Dissociation Rate, s⁻¹) | Kᵢ (nM) |
---|---|---|---|
Native LHRH | 1.2 × 10⁶ | 8.5 × 10⁻⁴ | 2.1 |
[Tyr(Me)⁵]-LHRH | 9.8 × 10⁵ | 3.2 × 10⁻³ | 15.7 |
[3,5-I₂-Tyr⁵]-LHRH | 5.3 × 10⁵ | 1.1 × 10⁻⁴ | 0.21 |
The ∼10-fold higher affinity (lower Kᵢ) arises primarily from a slowed dissociation rate (Kₛ), reflecting prolonged occupancy of the receptor’s orthosteric site [7]. Selectivity studies confirm preferential binding to pituitary LHRH-R over related receptors (e.g., GIP-R or VIP-R), attributed to the steric constraints imposed by the diiodo-tyrosine moiety, which preclude accommodation in smaller binding pockets [3].
Chronic exposure to (3,5-Diiodo-Tyr⁵)-LHRH induces functional desensitization of gonadotropes via accelerated LHRH-R internalization and impaired recycling. Unlike native LHRH, which triggers transient receptor endocytosis followed by rapid resensitization, the halogenated analog promotes sustained recruitment of β-arrestin-2 to activated receptors. This results in:
This downregulation disrupts the hypothalamic-pituitary-gonadal (HPG) axis at the pituitary level, suppressing gonadotropin synthesis. Quantitative PCR reveals ∼60% reduction in LHB and FSHB mRNA in primary pituitary cultures after 48h treatment (1nM). In vivo, this manifests as decreased testicular androgen synthesis and ovarian folliculogenesis due to diminished LH/FSH support [1] [4].
(3,5-Diiodo-Tyr⁵)-LHRH exhibits paradoxical secretory effects dependent on exposure duration:
Table 2: Temporal Effects on Gonadotropin Secretion in Primary Pituitary Cells
Exposure Duration | LH Secretion (% Baseline) | FSH Secretion (% Baseline) | Pulsatility Index |
---|---|---|---|
1 hour | 225 ± 18% | 147 ± 12% | 0.42 |
8 hours | 85 ± 7% | 92 ± 9% | 0.18 |
24 hours | 32 ± 4% | 45 ± 6% | Not pulsatile |
The transition from agonist to functional antagonist activity correlates with receptor depletion (Section 1.2) and uncoupling of downstream effectors. Notably, FSH suppression lags behind LH by ∼6h, reflecting differential regulation of gonadotropin subunit expression [4].
The diiodotyrosine modification fundamentally alters G-protein activation kinetics. While native LHRH preferentially couples to Gαq/11, triggering PLCβ/IP₃/DAG/Ca²⁺ signaling, (3,5-Diiodo-Tyr⁵)-LHRH exhibits biased signaling:
This biased transduction profile underlies the analog’s functional shift from initial stimulation to sustained suppression of gonadotropin synthesis and release.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1